molecular formula C19H15ClN2O2S2 B11466805 N-(4-chlorophenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-chlorophenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11466805
M. Wt: 402.9 g/mol
InChI Key: RLNTUDIVVQTGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiophene ring, a pyridine ring, and various substituents such as a chlorophenyl group and a carboxamide group contribute to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the Paal–Knorr reaction is a well-known method for synthesizing thiophene derivatives . This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, catalysts, and purification techniques are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN2O2S2

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-6-oxo-4-thiophen-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H15ClN2O2S2/c1-10-16-14(11-6-7-25-9-11)8-15(23)22-19(16)26-17(10)18(24)21-13-4-2-12(20)3-5-13/h2-7,9,14H,8H2,1H3,(H,21,24)(H,22,23)

InChI Key

RLNTUDIVVQTGRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CSC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.